molecular formula C15H12O5 B175142 Thunberginol C CAS No. 147517-06-4

Thunberginol C

Cat. No.: B175142
CAS No.: 147517-06-4
M. Wt: 272.25 g/mol
InChI Key: WMAITHDYVBQITD-UHFFFAOYSA-N
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Description

Thunberginol C is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. It is known for its various biological activities, including antimicrobial and antiallergic properties .

Mechanism of Action

Target of Action

Thunberginol C, a natural product isolated from Hydrangea macrophylla, has been found to exhibit anti-allergic and antimicrobial activities . The primary targets of this compound are the cells involved in allergic reactions and microbial infections .

Mode of Action

This compound inhibits the degranulation process in cells, which is a key step in the release of mediators involved in allergic reactions . It also inhibits the increase in intracellular free Ca2+ levels, an essential process for the degranulation and production of cytokines . This suggests that this compound interacts with its targets by modulating intracellular processes both before and after the increase in intracellular free Ca2+ levels .

Biochemical Pathways

This compound affects the biochemical pathways involved in allergic reactions and microbial infections. It inhibits the degranulation process and the production of cytokines, which are key components of the immune response . By inhibiting these processes, this compound can potentially reduce the symptoms associated with allergic reactions and microbial infections.

Result of Action

This compound has been found to have protective effects against stress-induced anxiety . It prevents corticosterone-induced neuronal cell death and reduces plasma TNF-α level, neuroinflammation, and oxidative stress . These molecular and cellular effects suggest that this compound could be a potential therapeutic agent for stress-induced neurological disorders .

Future Directions

Thunberginol C has shown promise in preventing stress-induced neurological disorders . Future research could focus on further exploring its potential therapeutic applications, particularly in the context of stress-related conditions .

Biochemical Analysis

Biochemical Properties

Thunberginol C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to protect human pulmonary epithelial cells (BEAS-2B) from injury induced by lipopolysaccharide (LPS) in vitro

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by protecting cortical neurons against neurotoxicity of corticosterone (CORT), a stress hormone . It also blocks CORT-induced hippocampal synaptic deficit via regulating Akt signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It prevents CORT-induced neuronal cell death and reduces plasma TNF-α level and neuroinflammation and oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to prevent CORT-induced neuronal cell death and restraint stress-induced anxiety . Detailed studies on threshold effects and any toxic or adverse effects at high doses are yet to be conducted.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroisocoumarins, including Thunberginol C, can be achieved through several methods. One notable method involves the selenium-catalyzed reaction of stilbene carboxylic acids with diphenyl diselenide and a hypervalent iodine reagent . This method can be modified by using dimethyl diselenide and diphenyl disulfide instead of diphenyl diselenide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, specifically the leaves of Hydrangea macrophylla var. thunbergii . The extraction process includes drying, fermenting, and processing the leaves to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Thunberginol C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acylated and alkylated derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAITHDYVBQITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438304
Record name THUNBERGINOL C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147517-06-4
Record name 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147517-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thunberginol C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147517064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THUNBERGINOL C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THUNBERGINOL C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P5X86ZBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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